molecular formula C16H9Cl3N2OS B11706229 3-chloro-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide

3-chloro-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide

Cat. No.: B11706229
M. Wt: 383.7 g/mol
InChI Key: VJAMDMXBVBKQPE-DNTJNYDQSA-N
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Description

3-chloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide is a chemical compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring, a hydrazide group, and chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide typically involves the condensation reaction between 3-chloro-1-benzothiophene-2-carbohydrazide and 2,4-dichlorobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer double bonds or chlorinated groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorinated phenyl groups.

Scientific Research Applications

3-chloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-6-methoxy-1-benzothiophene-2-carbohydrazide
  • 3-chloro-N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-6-methoxy-1-benzothiophene-2-carbohydrazide
  • 3-chloro-N’-[(E)-(4-chlorobenzylidene)]-6-methoxy-1-benzothiophene-2-carbohydrazide

Uniqueness

3-chloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide is unique due to the presence of both benzothiophene and chlorinated phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H9Cl3N2OS

Molecular Weight

383.7 g/mol

IUPAC Name

3-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H9Cl3N2OS/c17-10-6-5-9(12(18)7-10)8-20-21-16(22)15-14(19)11-3-1-2-4-13(11)23-15/h1-8H,(H,21,22)/b20-8+

InChI Key

VJAMDMXBVBKQPE-DNTJNYDQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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